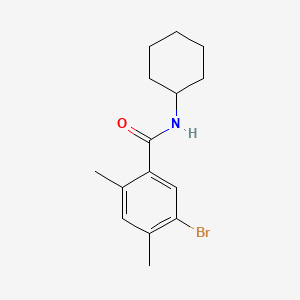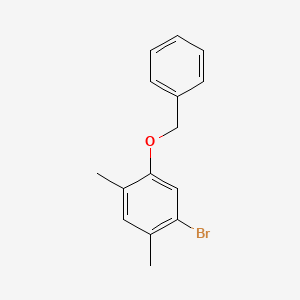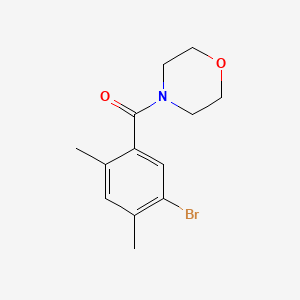
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide (5-Br-N-CHDMB) is a synthetic compound that has been used in a variety of scientific research applications. It is a small molecule that is composed of a benzamide group, a cyclohexyl group, and a bromine atom. 5-Br-N-CHDMB is a highly versatile compound that has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide has been used in a variety of scientific research applications. It has been used in studies of enzyme inhibition, enzyme-substrate interactions, protein-protein interactions, and protein-ligand binding. It has also been used in studies of drug metabolism, drug absorption, and drug-drug interactions. Additionally, this compound has been used in studies of receptor agonism and receptor antagonism.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide is not yet fully understood. However, it is believed that the compound acts as an inhibitor of enzymes and proteins involved in various biochemical and physiological processes. It is also believed that the compound binds to receptors and modulates their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, including effects on hormones, enzymes, proteins, and other biochemical processes. Additionally, it is believed that the compound may have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide in laboratory experiments include its low cost, its availability in a variety of forms, and its ability to be synthesized in a variety of ways. Additionally, the compound is highly versatile and can be used in a variety of scientific research applications. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
Orientations Futures
Future research on 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide could focus on understanding its mechanism of action and its biochemical and physiological effects. Additionally, further studies could explore the compound’s potential as a drug or therapeutic agent. Other potential future directions include the development of new synthesis methods for this compound and the exploration of its potential uses in the medical field.
Méthodes De Synthèse
5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide can be synthesized through a variety of methods. The most common method is a three-step reaction sequence that begins with the reaction of 2,4-dimethylbenzamide with bromine. This reaction yields 5-bromo-2,4-dimethylbenzamide. The next step involves the reaction of 5-bromo-2,4-dimethylbenzamide with cyclohexylmagnesium bromide. This reaction yields this compound. Finally, the compound can be purified through recrystallization or column chromatography.
Propriétés
IUPAC Name |
5-bromo-N-cyclohexyl-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c1-10-8-11(2)14(16)9-13(10)15(18)17-12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCFEGDLISDBNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)NC2CCCCC2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














